molecular formula C22H18ClN5O2 B3004774 N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326854-72-1

N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3004774
CAS No.: 1326854-72-1
M. Wt: 419.87
InChI Key: DOQGEFNXKXMOED-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
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Biological Activity

N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. Its unique structural features include a triazole ring and various aromatic substituents, which contribute to its diverse biological activities. This compound has been the subject of research due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Anticancer Properties

Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazole moiety can induce cell cycle arrest and apoptosis in various cancer cell lines. Specifically, this compound has demonstrated promising results against lung cancer cells (A549) with an IC50 value indicating effective cytotoxicity.

Case Studies and Experimental Findings

  • Cytotoxicity Assays : In vitro studies utilizing MTT assays have reported IC50 values ranging from 0.8 to 27.08 μM for various triazole derivatives against cancer cell lines. Notably, compounds similar to this compound have shown enhanced potency compared to traditional chemotherapeutics like cisplatin.
  • Mechanistic Insights : A mechanistic study revealed that these compounds can induce apoptosis by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential. This suggests that this compound may act through multiple pathways to exert its anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antibacterial and antifungal activities. The presence of the pyridine group in this compound may enhance its interaction with microbial targets.

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 (μM)Reference
This compoundAnticancer2.97 (A549)
Carboxyamidotriazole (CAI)Anticancer49.07 (A549)
EtoposideAnticancer11.92 (A549)

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the functional groups attached to the triazole ring can significantly influence biological activity. For example:

  • The methyl group at the R1 position has been associated with improved anticancer activity.
  • The chlorobenzyl and methoxyphenyl groups enhance lipophilicity and potentially improve bioavailability.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-7-3-6-18(13-19)28-21(16-8-10-24-11-9-16)20(26-27-28)22(29)25-14-15-4-2-5-17(23)12-15/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQGEFNXKXMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.